molecular formula C21H17ClN4O B10758474 N-Benzyl-4-[4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl]-1h-Pyrrole-2-Carboxamide CAS No. 353250-09-6

N-Benzyl-4-[4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl]-1h-Pyrrole-2-Carboxamide

Cat. No.: B10758474
CAS No.: 353250-09-6
M. Wt: 376.8 g/mol
InChI Key: PDJZASCRQRBYQS-UHFFFAOYSA-N
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Description

N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE is a small molecule belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE typically involves the reaction of 3-chlorophenylhydrazine with an appropriate pyrrole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. The resulting intermediate is then reacted with benzyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE can be compared with other phenylpyrazole derivatives:

    N-BENZYL-4-[4-(3-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE: Similar structure but with a methoxy group instead of a chloro group.

    N-BENZYL-4-[4-(3-FLUOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE: Contains a fluorine atom instead of chlorine.

    N-BENZYL-4-[4-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE: Contains a bromine atom instead of chlorine.

These similar compounds highlight the unique properties of this compound, particularly its potential for specific biological activities and chemical reactivity.

Properties

CAS No.

353250-09-6

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C21H17ClN4O/c22-17-8-4-7-15(9-17)18-13-25-26-20(18)16-10-19(23-12-16)21(27)24-11-14-5-2-1-3-6-14/h1-10,12-13,23H,11H2,(H,24,27)(H,25,26)

InChI Key

PDJZASCRQRBYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C3=C(C=NN3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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